2-(2-Naphthalenylazo)-1-naphthalenol
Description
Significance of the Azo Linkage in Organic Chemical Systems
The azo linkage is the cornerstone of the chemical and physical properties of azo compounds. This double bond between two nitrogen atoms creates an extended π-conjugated system when connected to aromatic rings. This extended conjugation is responsible for the ability of these molecules to absorb light in the visible region of the electromagnetic spectrum, which in turn gives them their characteristic intense colors. imamu.edu.sa The electronic properties of the aromatic rings attached to the azo group can be modified with various substituents, allowing for the fine-tuning of the resulting color.
The azo group can exist in two stereoisomeric forms, the more stable trans (E) isomer and the less stable cis (Z) isomer. The interconversion between these forms can often be induced by light, a phenomenon known as photoisomerization, which is a key area of research for applications in molecular switches and optical data storage.
Overview of Naphthalene-Based Azo Chromophores
Naphthalene-based azo chromophores are a specific subclass of azo dyes where one or both of the aromatic groups are naphthalene (B1677914) rings. The presence of the larger polycyclic aromatic naphthalene system, compared to a simple benzene (B151609) ring, further extends the π-conjugation. This extension typically results in a bathochromic shift, meaning the dye absorbs light at longer wavelengths, leading to colors that are often deeper and richer, spanning from orange and red to blue and black.
The position of the azo linkage and any substituents on the naphthalene rings significantly influences the final color and properties of the dye. nih.gov For instance, the hydroxyl group (-OH) in 2-(2-Naphthalenylazo)-1-naphthalenol, located ortho to the azo group, plays a crucial role in both the color and the chemical behavior of the molecule.
Current Research Landscape for this compound and Related Naphthol Azo Derivatives
Current research on this compound and related naphthol azo derivatives is multifaceted, exploring their synthesis, structural properties, and potential applications. A significant area of investigation is the phenomenon of azo-hydrazone tautomerism.
Azo-Hydrazone Tautomerism: In solution and in the solid state, hydroxyazo compounds such as this compound can exist in equilibrium between two tautomeric forms: the azo form (containing the –N=N– group and a hydroxyl group) and the hydrazone form (containing a C=N–NH– group and a keto group). nih.gov This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings. nih.gov Spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) are pivotal in studying this equilibrium, as the two tautomers exhibit distinct spectral signatures. rsc.orgpsu.edu The predominance of one tautomer over the other can have a profound impact on the dye's color, photostability, and other properties. nih.gov
Synthesis and Characterization: The synthesis of this compound is typically achieved through a classic azo coupling reaction. rsc.org This involves the diazotization of 2-naphthylamine (B18577), followed by coupling with 2-naphthol (B1666908). rsc.org Researchers continue to explore more efficient and environmentally friendly synthetic methods. nih.gov Characterization of the resulting compound is carried out using various spectroscopic techniques.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(naphthalen-2-yldiazenyl)naphthalen-2-ol |
| Common Name | C.I. Solvent Orange 8 |
| CAS Number | 2653-66-9 |
| Molecular Formula | C₂₀H₁₄N₂O |
| Molecular Weight | 298.34 g/mol |
| Appearance | Red-orange powder/crystals |
| Melting Point | 176 °C |
Detailed Research Findings:
While specific detailed research on the photophysical properties of this compound is not extensively published, studies on analogous azo naphthol dyes provide valuable insights. For example, research on similar structures has elucidated the influence of solvent polarity on the absorption and emission spectra, which is critical for understanding their behavior in different applications. bldpharm.com
The synthesis of related 1-(aryldiazenyl)naphthalen-2-ol compounds has been reported, with characterization data that can be used for comparative purposes. imamu.edu.sa
Interactive Data Table: Spectroscopic Data for a Representative 1-(Aryldiazenyl)naphthalen-2-ol Derivative
| Spectroscopic Technique | Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | 3427 (O-H stretch), 3049 (aromatic C-H stretch), 1618 (aromatic C=C stretch), 1501 (N=N stretch) imamu.edu.sa |
| ¹H NMR | Data not specifically available in searched literature for the target compound. |
| ¹³C NMR | Data not specifically available in searched literature for the target compound. |
| UV-Vis (λmax) | Data not specifically available in searched literature for the target compound. |
The study of the azo-hydrazone tautomerism in heterocyclic disperse yellow dyes has shown that the equilibrium can be shifted by controlling the pH and through complexation with metal ions, a principle that is likely applicable to this compound. rsc.org
Structure
3D Structure
Properties
CAS No. |
52008-58-9 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(naphthalen-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14N2O/c23-20-18-8-4-3-6-15(18)10-12-19(20)22-21-17-11-9-14-5-1-2-7-16(14)13-17/h1-13,23H |
InChI Key |
NRIQPVPURZTLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Naphthalenylazo 1 Naphthalenol and Analogues
Traditional Diazotization and Azo Coupling Reactions
The most established and widely practiced method for synthesizing aromatic azo compounds is a two-stage process involving diazotization followed by an azo coupling reaction. jchemrev.comnih.gov This sequence allows for the combination of two different aromatic moieties to form the final azo structure.
The synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol via the traditional route begins with the selection of two key precursors: a diazo component and a coupling component. jchemrev.com
Diazo Component : For the target molecule, the diazo component is 2-naphthylamine (B18577) (naphthalen-2-amine). This primary aromatic amine is converted into a highly reactive aryldiazonium salt. imrpress.comyoutube.com The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). jchemrev.comimrpress.com
Coupling Component : The coupling component is 1-naphthol (B170400) (naphthalen-1-ol). As a phenol (B47542) derivative, 1-naphthol is an "activated" aromatic compound, rich in electrons, making it an excellent nucleophile for this reaction. wikipedia.org The aryldiazonium cation, an electrophile, attacks the electron-rich ring of the coupling component. wikipedia.org
The reaction between the diazonium salt of 2-naphthylamine and the 1-naphthol coupling agent results in an electrophilic aromatic substitution to form the stable azo compound. nih.govwikipedia.org The position of the coupling on the 1-naphthol ring is critical. Generally, coupling occurs at the para-position (C4) relative to the activating hydroxyl group. However, to form the target compound, coupling must occur at the ortho-position (C2). While para-coupling is often favored, ortho-coupling can occur, and the ratio of isomers can be influenced by reaction conditions. wikipedia.orgrsc.org
Derivatization of these precursors by adding various substituents to the naphthalene (B1677914) rings allows for the synthesis of a wide array of analogues with modified properties.
The success of the diazotization and coupling sequence is highly dependent on the careful control of several reaction parameters to maximize yield and ensure the purity of the resulting azo compound. researchgate.net
Temperature : The diazotization step is exothermic and the resulting diazonium salts are typically unstable at temperatures above 5 °C. nih.govyoutube.com Therefore, the reaction is almost universally carried out in an ice bath at a temperature range of 0–5 °C to prevent the decomposition of the diazonium salt, which would otherwise lead to the formation of phenols and other byproducts.
pH : The pH of the reaction medium is crucial for both stages. Diazotization of the aromatic amine is conducted in a strongly acidic medium to generate the necessary nitrous acid and stabilize the diazonium salt. globalresearchonline.netjchemrev.com Conversely, the subsequent coupling reaction with a phenol, such as 1-naphthol, is best performed in a mildly alkaline solution. The basic conditions deprotonate the hydroxyl group of the naphthol, forming a phenoxide ion which is a much more powerful nucleophile and thus enhances the rate and efficiency of the coupling reaction. wikipedia.org
Reactant Stoichiometry and Addition : The molar ratios of the reactants must be carefully controlled. unb.ca Typically, a slight excess of sodium nitrite is used to ensure complete diazotization of the amine. During the coupling stage, the diazonium salt solution is added slowly to the solution of the coupling component to maintain control over the reaction. unb.ca
The following table summarizes typical optimized conditions for the synthesis of azo dyes from aromatic amines and phenols.
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. nih.gov |
| Diazotization pH | Strongly Acidic (e.g., HCl, H₂SO₄) | Required for the formation of nitrous acid from NaNO₂. jchemrev.comimrpress.com |
| Coupling Temperature | 0–10 °C | Maintains stability of the remaining diazonium salt. |
| Coupling pH (with phenols) | Mildly Alkaline (pH 8-10) | Deprotonates the phenol to form a more reactive phenoxide ion. wikipedia.org |
| Solvent | Aqueous media | Common solvent for the ionic reactants involved. globalresearchonline.net |
Advanced Synthetic Strategies for Aromatic Azo Compounds
While traditional diazotization remains a workhorse, modern synthetic chemistry has introduced several advanced strategies for forming the azo linkage, often with goals of improving efficiency, safety, and environmental friendliness. benthamdirect.commdpi.combohrium.com
A more direct route to azo compounds involves the oxidative coupling of aromatic amines. This method bypasses the need for isolating or generating diazonium salts. mdpi.comnih.gov The reaction typically employs a catalyst and an oxidant, such as air or hydrogen peroxide, to join two amine molecules. nih.govnih.gov
Catalysts : A variety of catalysts have been developed for this transformation, with many based on transition metals. Mesoporous manganese oxide and copper-based catalysts, such as those involving CuCo₂O₄ or copper acetate, have proven effective. mdpi.comnih.govacs.org
Reaction Scope : This method is highly effective for synthesizing symmetrical azo compounds where both aromatic parts originate from the same parent amine. acs.org The synthesis of unsymmetrical azo compounds via the cross-coupling of two different amines is more challenging but has been achieved with certain catalytic systems. mdpi.compreprints.org However, synthesizing a molecule like this compound, which links an amine to a phenol, is not the primary application of this specific strategy.
The table below presents examples of catalytic systems used for the direct oxidation of anilines.
| Catalyst System | Oxidant | Conditions | Key Finding |
| Mesoporous Manganese Oxide | Air | Toluene (B28343), 110 °C | Facile and cost-effective synthesis of diverse symmetrical and unsymmetrical azo compounds. mdpi.comnih.gov |
| CuCo₂O₄ | Air | Acetonitrile (B52724), 85 °C | High yields (85-95%) for various homocoupled azo compounds from aromatic amines. acs.org |
| MnO₂@g-C₃N₄ | Visible Light | Room Temperature | Efficient and direct photocatalytic oxidation of aromatic amines. nih.gov |
An alternative advanced strategy begins with aromatic nitro compounds, which are often readily available industrial chemicals. These precursors are subjected to a reductive coupling process to form the azo bond. mdpi.comnih.gov This approach is considered advantageous from an economic and environmental standpoint as it can form the azo compound in a single step from the nitroaromatic starting material. nih.gov
Reducing Systems : Various reagents and catalysts can achieve this transformation. An active-iron based system, generated from FeCl₂·4H₂O and lithium powder, has been shown to produce symmetrical azo compounds in good yields at room temperature. conicet.gov.ar Other effective catalysts include gold nanoparticles (AuNPs) for photocatalytic reduction and supported palladium or gold catalysts using carbon monoxide as the reductant. mdpi.comrsc.org
Selectivity : A key challenge and area of research in this method is controlling the extent of reduction. Under different conditions, the reduction of a nitro group can lead to azoxy, azo, or amine products. conicet.gov.arrsc.org Many modern catalytic systems have been designed to selectively stop at the azo stage without over-reduction to the corresponding hydrazo or amino derivatives. conicet.gov.ar This method is primarily used for synthesizing symmetrical azo compounds.
Electrochemical methods offer a powerful and highly controllable means of synthesizing azo compounds. By using an electric current to drive the reaction, these approaches can often proceed under mild conditions without the need for harsh chemical oxidants or reductants. mdpi.comnih.gov
Mechanism : Electrosynthesis can be applied to both the oxidative coupling of anilines and the reductive coupling of nitroarenes. In the case of nitroarenes, the reaction can be finely tuned by adjusting the applied cathode potential to selectively yield either azoxy, azo, or amino-aromatic products. nih.gov
Asymmetric Synthesis : Significant progress has been made in the electrochemical synthesis of asymmetric azo compounds. For instance, a base-free electrochemical method using a samarium iodide (SmI₂) catalyst has been reported for the cross-coupling of different aromatic nitro compounds, achieving high yields and selectivity. mdpi.compreprints.org Convergent paired electrochemical methods, where reactions at both the anode and cathode contribute to product formation, have also been developed for synthesizing azoxy and azo compounds in an undivided cell. acs.org
This potential-tuned selectivity is a major advantage of the electrochemical approach, as highlighted in the following table for the reduction of nitroarenes.
| Product | Typical Conditions | Key Feature |
| Azoxy-aromatics | Low reduction potential (e.g., -0.7 to -0.8 V vs. Ag/AgCl) | The reaction can be stopped at the azoxy stage. nih.gov |
| Azo-aromatics | Two-step potential: low potential to form azoxy, then a higher potential (e.g., -1.1 V vs. Ag/AgCl) | Sequential potential switching allows for selective formation of the azo compound from the azoxy intermediate. nih.gov |
| Amino-aromatics | High reduction potential | Complete reduction of the nitro group to the amine. nih.gov |
Photocatalytic Synthesis Pathways
The photocatalytic synthesis of azo compounds represents a green and promising alternative to traditional methods, often utilizing visible light as an energy source and proceeding under mild conditions. While specific studies on the direct photocatalytic synthesis of this compound are not widely documented, the general principles of photocatalytic azo compound formation can be applied. These methods typically fall into two main categories: oxidative coupling of aromatic amines and reductive coupling of nitroaromatics.
Oxidative Coupling of Arylamines: This approach involves the direct oxidation of aromatic amines to form the azo linkage. For the synthesis of a compound like this compound, this would conceptually involve the coupling of 2-naphthylamine and the amino group of 1-amino-2-naphthol (B1212963), though the latter is not the standard precursor. A more analogous photocatalytic synthesis would involve the oxidative coupling of two molecules of an arylamine. For instance, the photocatalytic oxidative coupling of various aryl amines to produce symmetrical azoaromatics has been achieved with high yields. researchgate.net This process can be facilitated by photocatalysts such as iridium complexes (e.g., Ir(dF-CF3-ppy)2(dtbpy)+), which, upon light absorption, can initiate the oxidation of the amine. researchgate.net The mechanism is thought to proceed through the formation of an amine radical cation, which then couples to form a hydrazoaromatic intermediate. This intermediate is subsequently oxidized to the final azo compound, a process in which molecular oxygen often plays a crucial role by regenerating the photocatalyst. researchgate.net
Reductive Coupling of Nitroaromatics: Another significant photocatalytic route is the reductive coupling of nitroaromatic compounds. This method can be used to synthesize both symmetrical and asymmetrical azo compounds. For example, the photocatalytic reduction of nitroarenes to azo compounds has been demonstrated using catalysts like gold nanoparticles supported on an organic polymer. icrc.ac.ir In this process, the excited photocatalyst facilitates the reduction of the nitro groups, leading to the formation of the azo bond. The selectivity towards the azo product over further reduction to an amine can be controlled by the reaction conditions. icrc.ac.ir
While these photocatalytic methods are established for a range of aromatic azo compounds, their application to the specific synthesis of this compound would require dedicated research to optimize catalysts and reaction conditions for the naphthalene-based substrates.
Biochemical Synthesis Methods
Biochemical synthesis routes, employing enzymes as catalysts, are gaining traction as environmentally benign methods for producing complex organic molecules. For azo compounds, enzymatic synthesis offers advantages such as high specificity, mild reaction conditions (aqueous medium, neutral pH, and room temperature), and reduced generation of hazardous byproducts.
The primary enzymatic method applicable to the synthesis of azo compounds is the oxidative coupling of aromatic amines catalyzed by oxidoreductase enzymes, particularly laccases. icrc.ac.ir Laccases are multi-copper containing enzymes that can oxidize a wide range of phenolic and anilinic compounds. The proposed mechanism for laccase-catalyzed synthesis of azo compounds involves the enzymatic oxidation of an aromatic amine to an unstable amino cation radical. icrc.ac.ir This radical can then undergo deprotonation to form a neutral amino radical. The coupling of two of these radicals leads to the formation of a hydrazine-type intermediate (HN-NH bond), which is subsequently dehydrogenated to yield the final azo compound. icrc.ac.ir
While the direct biochemical synthesis of this compound has not been explicitly reported, the principle of laccase-catalyzed oxidative coupling of the corresponding aromatic amines (2-naphthylamine) could be explored. The success of such a synthesis would depend on the substrate specificity of the chosen laccase and the stability of the intermediates. The use of enzymes like horseradish peroxidase (HRP) has also been investigated for the transformation of azo dyes, suggesting the potential for enzymatic systems to either synthesize or modify these structures. echemi.com The development of bioengineered enzymes could further expand the scope of biochemical synthesis to produce a wider variety of functionalized azo dyes. researchgate.net
Synthetic Challenges and Opportunities in Structural Design
The synthesis of this compound and its analogues presents a unique set of challenges and opportunities, primarily revolving around controlling regioselectivity, enhancing dye properties through structural modification, and developing more efficient synthetic protocols.
Synthetic Challenges:
Another challenge lies in the synthesis of unsymmetrical azo dyes, especially when aiming for specific functionalities on each of the naphthalene rings. stackexchange.com Traditional methods that involve the condensation of anilines and nitroso compounds (Mills reaction) or the reductive coupling of two different nitroarenes often suffer from low yields and the formation of symmetrical side products. stackexchange.com Furthermore, the synthesis of azo dyes with strong electron-donating groups on both aromatic rings can be particularly challenging. researchgate.netstackexchange.com
The table below summarizes some of the challenges associated with different synthetic approaches for unsymmetrical azo dyes.
| Synthetic Method | Key Challenges |
| Traditional Diazo Coupling | Poor regioselectivity with some substrates (e.g., 1-naphthol), leading to isomeric mixtures. echemi.comresearchgate.net |
| Mills Reaction | Often requires the preparation of unstable and potentially toxic nitroso compounds. stackexchange.com |
| Reductive Coupling of Nitroarenes | Difficult to control cross-coupling, often resulting in a mixture of homo- and hetero-coupled products. stackexchange.com |
| Microwave-Assisted Synthesis | Potential for nucleophilic substitution side reactions with certain halo-substituted substrates. nih.gov |
Opportunities in Structural Design:
Despite the challenges, significant opportunities exist in the structural design of this compound and its analogues to tailor their properties for specific applications. The extensive π-conjugated system of the naphthalene rings provides a versatile scaffold for chemical modification.
The introduction of various substituents onto the naphthalene rings can profoundly influence the dye's color, solubility, and fastness properties. For example, incorporating electron-donating or electron-withdrawing groups can shift the absorption maximum (λmax) of the dye, thereby altering its color. icrc.ac.irnih.gov The relationship between the electronic properties of the substituents and the dye's performance is a key area of research. nih.govresearchgate.net
There is also considerable interest in creating bis-azo and poly-azo dyes based on naphthalene structures. These larger molecules can exhibit higher color intensity and improved fastness properties compared to their mono-azo counterparts. icrc.ac.irsci-hub.se The design of such complex structures, however, requires robust and selective synthetic methods.
Modern synthetic methodologies offer new opportunities to overcome traditional challenges. For instance, microwave-assisted synthesis has been shown to rapidly produce unsymmetrical azo dyes in high yields, often under metal-free conditions. stackexchange.comnih.gov Catalytic methods, such as the Buchwald-Hartwig amination, are also being explored for the one-step synthesis of non-symmetrical azoarenes from arylhydrazines and haloaromatics. stackexchange.com These advanced techniques open up avenues for the creation of novel naphthalenylazo compounds with precisely controlled structures and functionalities, potentially for applications in areas like photoresponsive materials and dye-sensitized solar cells. researchgate.net
The table below highlights some research findings on the synthesis and properties of various naphthalene-based azo dyes, illustrating the opportunities in structural design.
| Dye Structure/Analogue | Synthetic Approach | Key Findings/Properties | Reference |
| Bis-azo dyes from naphthylamines | Classical diazo coupling | Showed moderate to excellent light, washing, and rubbing fastness on polyester (B1180765) fibers. | researchgate.net |
| Azo-salicylaldehyde disperse dyes | Diazo coupling | Introduction of an isoxazole (B147169) ring increased molecular weight and improved fastness properties. | nih.gov |
| Isomeric tetrazole-based azo dyes with a 2-naphthol (B1666908) donor | Diazo coupling | The position of substituents on the acceptor ring significantly affected photophysical and photovoltaic properties in dye-sensitized solar cells. | researchgate.net |
| Unsymmetrical bis(hetaryl)azo dyes | Diazotisation-coupling | Bathochromic shift in absorption maxima compared to non-hetarylazo derivatives. | sci-hub.se |
Spectroscopic and Structural Elucidation of 2 2 Naphthalenylazo 1 Naphthalenol
Vibrational Spectroscopy Applications for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are quantized and correspond to specific functional groups and structural motifs, making this an invaluable tool for qualitative analysis.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its bonds. For 2-(2-naphthalenylazo)-1-naphthalenol, key functional groups can be identified by their characteristic absorption frequencies.
The FT-IR spectrum of an azo dye derived from 2-naphthol (B1666908) would be expected to show a characteristic band for the azo group (-N=N-) stretching vibration, typically observed in the range of 1510 to 1411 cm⁻¹. icrc.ac.irscienceworldjournal.org The presence of the hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3446 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the naphthalene (B1677914) rings generally appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings are found in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the naphthalene rings, can be observed in the 900-700 cm⁻¹ range. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | ~3446 | Hydroxyl |
| Aromatic C-H Stretch | >3000 | Naphthalene Ring |
| N=N Stretch | 1510 - 1411 | Azo Group |
| Aromatic C=C Stretch | 1600 - 1450 | Naphthalene Ring |
| C-H Out-of-Plane Bend | 900 - 700 | Naphthalene Ring |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric bonds. Therefore, the azo (-N=N-) linkage in this compound, being relatively non-polar, often yields a strong and characteristic Raman signal.
In the Raman spectrum of a related compound, 1,1'-bi-2-naphthol, significant bands are observed that can be correlated to the naphthalene framework. nih.gov For this compound, the N=N stretching vibration is a key feature. The C-C and C-O stretching vibrations are also prominent. researchgate.net The high chemical information content and low interference from aqueous media make Raman spectroscopy a powerful tool for structural analysis. currentseparations.com
Table 2: Key Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Feature |
|---|---|---|
| N=N Stretch | Strong, characteristic signal | Azo Linkage |
| C-C Stretch | Multiple bands | Naphthalene Backbone |
| C-O Stretch | Characteristic signal | Phenolic Group |
| Aromatic C-H Bend | Multiple bands | Naphthalene Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons on the two naphthalene rings will resonate in the downfield region of the spectrum, typically between δ 6.8 and 8.9 ppm. researchgate.net The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are determined by the electronic environment and the proximity of neighboring protons. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. icrc.ac.ir Analysis of the integration values for each signal confirms the number of protons, while the splitting patterns reveal the number of adjacent protons, allowing for the assignment of each signal to a specific proton on the molecular structure. youtube.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.8 - 8.9 | Multiplets, Doublets, Triplets |
| Hydroxyl Proton | Variable (e.g., ~10.2) | Singlet (broad) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The aromatic carbons of the naphthalene rings typically resonate in the range of δ 110-150 ppm. icrc.ac.ir The carbon atom attached to the hydroxyl group (C-O) will be shifted further downfield due to the electronegativity of the oxygen atom, appearing around δ 156 ppm. rsc.org Similarly, the carbons attached to the azo group will also experience a characteristic downfield shift. The specific chemical shifts provide a detailed map of the carbon framework.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-OH | ~156 |
| Carbons attached to Azo group | Downfield region |
| Aromatic Carbons | 110 - 150 |
| Quaternary Aromatic Carbons | Downfield region |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For a dye like this compound, the extended π-conjugated system, which includes the two naphthalene rings and the azo bridge, constitutes the chromophore responsible for its color.
The UV-Vis spectrum of naphthalene-based azo dyes typically exhibits absorption bands in the range of 398-498 nm. icrc.ac.ir These absorptions are generally attributed to n→π* and/or π→π* electronic transitions within the azo chromophore. researchgate.net The n→π* transition, which is formally forbidden, is usually of lower intensity and appears at longer wavelengths, while the allowed π→π* transition is more intense and occurs at shorter wavelengths. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the solvent, a phenomenon known as solvatochromism. icrc.ac.irrsc.org The absorption spectrum of this compound is expected to show a strong absorption band in the visible region, which is responsible for its characteristic color.
Table 5: Electronic Absorption Data for Naphthalene-Based Azo Dyes
| Electronic Transition | Typical λmax Range (nm) | Chromophoric System |
|---|---|---|
| n→π* | Longer wavelength, lower intensity | Azo Group |
| π→π* | 398 - 498 | Extended Conjugated System |
Analysis of Electronic Transitions and Conjugation Effects
The vibrant color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is a consequence of electronic transitions within the molecule's highly conjugated π-system, which extends across both naphthalene rings and the central azo bridge.
The electronic absorption spectrum of azo dyes is primarily dictated by the azo group acting as a chromophore, with its characteristics modulated by attached auxochromes, such as the hydroxyl (-OH) group in this case. nih.gov The extensive conjugation in this compound lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This allows for the absorption of lower energy (longer wavelength) light.
The key electronic transitions observed in this class of compounds are:
π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the conjugated aromatic system.
n → π* transitions: These are typically lower in intensity and occur at longer wavelengths. They involve the excitation of an electron from a non-bonding orbital (n), primarily located on the nitrogen atoms of the azo group, to a π* antibonding orbital. nih.gov For a similar azo dye, food yellow 3, a transition around 490 nm was identified as being primarily an n-π* transition. nih.gov
The position and intensity of these absorption bands are sensitive to the molecular environment. The polarity of the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maximum (solvatochromism). Studies on related azo-naphthol dyes demonstrate that polar solvents can stabilize the excited state to a different extent than the ground state, causing a shift in the spectral bands. mdpi.comresearchgate.net For instance, related azo dyes like Acid Orange 7 exhibit maximum absorption wavelengths around 484-485 nm. medchemexpress.com
Table 1: Typical Electronic Transitions in Azo-Naphthol Dyes
| Transition Type | Involved Orbitals | Relative Intensity | Typical Wavelength Region |
| π → π | HOMO → LUMO+n | High | UV to near-Visible |
| n → π | HOMO → LUMO | Low to Medium | Visible |
This is an interactive table. Click on the headers to sort.
Photoisomerization Studies and Spectroscopic Signatures
Azo compounds, including this compound, are known to undergo reversible trans-cis photoisomerization upon irradiation with light of a suitable wavelength. The molecule typically exists in the more stable trans configuration, but absorption of photons can provide the energy needed to overcome the rotational barrier of the N=N double bond, leading to the formation of the cis isomer. This process is reversible, with the cis isomer often reverting to the trans form either thermally or upon irradiation with a different wavelength of light.
Spectroscopic signatures of photoisomerization include:
A decrease in the intensity of the main absorption band (associated with the trans isomer's π → π* transition).
A potential shift or appearance of new bands corresponding to the cis isomer.
Changes in the fluorescence spectrum, as the isomerization process can compete with fluorescence emission. worlddyevariety.com
Studies on similar molecules show that this photoisomerization is highly dependent on the local environment, with factors like solvent viscosity and polarity affecting the kinetics of the process. acs.org Techniques such as transient state (TRAST) excitation modulation spectroscopy can be used to study these kinetics. acs.org The formation of photoisomers with red-shifted emissions has been observed in other dye classes, a phenomenon that would be investigated through spectrofluorimetry. acs.org
Table 2: Spectroscopic Changes upon trans → cis Photoisomerization
| Spectroscopic Parameter | Expected Change | Rationale |
| Main Absorption Band (π → π*) | Decrease in intensity | Disruption of π-conjugation in the non-planar cis form. |
| Absorption Maximum (λmax) | Often blue-shifted | Increased energy gap between HOMO and LUMO. |
| Fluorescence Intensity | Often quenched or altered | Isomerization provides a non-radiative decay pathway. |
This is an interactive table. Click on the headers to sort.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula for this compound is C₂₀H₁₄N₂O, which corresponds to a precise molecular weight of 298.11 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the molecular structure.
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the weakest bonds. The azo linkage and the bonds connecting the azo group to the naphthalene rings are common sites of fragmentation.
Expected fragmentation pathways include:
Cleavage of the N-N bond: This can lead to the formation of naphthalenyl and naphthol-diazene radical cations.
Cleavage of C-N bonds: Breakage of the bonds between the naphthalene rings and the azo group can generate key fragments. The most prominent fragments would likely be the naphthyl cation at m/z 127 and the naphthalenyl-diazene cation.
Fragmentation of the Naphthalene Rings: Further fragmentation can occur within the naphthalene skeleton itself, leading to the loss of small neutral molecules like HCN.
Mass spectra of the constituent building block, 2-naphthalenol, show a strong molecular ion peak at m/z 144 and a significant fragment at m/z 115, corresponding to the loss of a CHO group. massbank.eumassbank.jp This information helps in interpreting the fragmentation of the larger dye molecule.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |
| 298 | Molecular Ion [M]⁺˙ | [C₂₀H₁₄N₂O]⁺˙ |
| 270 | [M - N₂]⁺˙ | [C₂₀H₁₄O]⁺˙ |
| 171 | [Naphthol-N₂]⁺ | [C₁₀H₇ON₂]⁺ |
| 143 | [Naphthol]⁺ | [C₁₀H₇O]⁺ |
| 127 | [Naphthyl]⁺ | [C₁₀H₇]⁺ |
This is an interactive table. Click on the headers to sort.
X-ray Diffraction Crystallography for Solid-State Structural Determination
The process involves growing a high-quality single crystal of the compound, which can be challenging, and then exposing it to a beam of X-rays. colorantsgroup.com The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure is built and refined. sielc.com
While a specific crystal structure for this compound is not publicly available, studies on similar naphthalene-containing molecules show they often crystallize in common space groups like the monoclinic P2₁/c. mdpi.com Such an analysis would reveal, for example, that the naphthalene ring system is nearly planar. mdpi.com
Crystal Packing and Supramolecular Interactions
Crystal engineering focuses on understanding and controlling the intermolecular interactions that dictate how molecules arrange themselves in a crystal lattice. noaa.gov The solid-state structure of this compound would be governed by a combination of non-covalent interactions. Analysis of the crystal packing provides insight into these forces. researchgate.net
Key supramolecular interactions expected to be present include:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the azo nitrogen atoms can act as acceptors. This could lead to the formation of distinct intermolecular hydrogen-bonding motifs, such as chains or dimers, which are crucial in stabilizing the crystal structure. nih.gov
π–π Stacking: The electron-rich naphthalene rings are prone to π–π stacking interactions. These interactions, where the aromatic rings arrange themselves in a face-to-face or offset manner, are a significant cohesive force in many aromatic compounds.
The interplay of these interactions determines the final crystal packing arrangement, which can adopt patterns like herringbone or slipped π-stacking, as seen in related naphthol structures. nist.gov
Advanced Analytical Techniques for Purity Assessment
Ensuring the purity of this compound is critical for its reliable use in research and industry. High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of such dyes. d-nb.info
A typical purity assessment method involves reverse-phase HPLC (RP-HPLC), where the compound is separated from impurities based on its hydrophobicity. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comresearchgate.net
A standard HPLC method for analyzing this compound would involve:
Column: A reverse-phase column, such as an Agilent ZORBAX SB-C18 or Waters XBridge C18. d-nb.infospkx.net.cn
Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a small amount of acid (e.g., acetic acid or formic acid) to ensure sharp peak shapes. sielc.comspkx.net.cn
Detection: A UV-Vis or Diode Array Detector (DAD) set to a wavelength where the dye has strong absorbance, such as its λmax around 484 nm. medchemexpress.comspkx.net.cn
The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks would indicate impurities, which could be starting materials, by-products from the synthesis, or degradation products. The method's sensitivity allows for the detection of impurities even at very low levels. spkx.net.cn
Table 4: Example HPLC Conditions for Azo Dye Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic component for elution. |
| Gradient | Linear gradient from low to high %B | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detector | DAD or UV-Vis at ~484 nm | To detect and quantify the dye and impurities. |
| Injection Volume | 5-20 µL | Volume of sample introduced into the system. |
This is an interactive table. Click on the headers to sort.
Theoretical and Computational Investigations of 2 2 Naphthalenylazo 1 Naphthalenol
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization
DFT has become a standard method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed matter. It is particularly effective for balancing computational cost and accuracy in the study of medium to large-sized organic molecules.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this process, a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), are commonly chosen to provide a reliable description of the molecule's electronic system. mdpi.comnih.gov
The geometry optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are negligible, and the total electronic energy is at its lowest point. For 2-(2-Naphthalenylazo)-1-naphthalenol, key parameters include the lengths of the N=N azo bond, the C-N bonds linking the azo group to the naphthalene (B1677914) rings, the C-O bond of the hydroxyl group, and the various C-C bonds within the aromatic systems.
Conformational analysis is also crucial, as rotation around single bonds (like the C-N bonds) can lead to different stable conformers. The planarity of the molecule, particularly the dihedral angle between the two naphthalene rings, significantly influences its electronic and photophysical properties. DFT calculations can identify the most stable conformer by comparing the energies of various possible spatial arrangements. The optimized geometry from such calculations provides the foundation for all subsequent computational analyses. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following data are representative values expected from a DFT/B3LYP calculation and are for illustrative purposes, as specific experimental or calculated values for this exact compound were not available in the cited literature.
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | N=N | ~1.25 |
| C-N | ~1.42 | |
| C-O | ~1.36 | |
| O-H | ~0.97 | |
| Bond Angles (°) | C-N=N | ~113 |
| C-C-O | ~121 | |
| Dihedral Angle (°) | C-N=N-C | ~180 (for trans isomer) |
Vibrational Frequency Calculations and Experimental Correlation
Once the molecular geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. nih.gov
Theoretical frequencies are often systematically higher than experimental ones due to the calculations being performed on a single molecule in a vacuum (gas phase) and the inherent approximations in the DFT method. To improve agreement, a scaling factor is typically applied to the computed frequencies. scirp.org Furthermore, Potential Energy Distribution (PED) analysis can be used to precisely assign the character of each vibrational mode, indicating the contribution of different internal coordinates (like bond stretches or angle bends) to a specific frequency. nih.govmdpi.com
For this compound, key vibrational modes of interest include the O-H stretch of the hydroxyl group, the N=N stretch of the azo bridge, C-N stretching modes, and the various C-H and C=C stretching and bending modes of the naphthalene rings. Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. nih.gov
Table 2: Illustrative Correlation of Key Vibrational Frequencies Note: This table presents typical frequency ranges for the functional groups found in the molecule and serves as an example of how theoretical data is correlated with experimental results.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Expected Calculated Range (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3200-3600 | 3400-3700 | O-H stretching |
| ν(C-H) aromatic | 3000-3100 | 3050-3150 | Aromatic C-H stretching |
| ν(C=C) aromatic | 1450-1600 | 1470-1620 | Aromatic ring stretching |
| ν(N=N) | 1400-1450 | 1420-1470 | Azo group stretching |
| δ(O-H) | 1330-1440 | 1350-1460 | O-H in-plane bending |
| ν(C-O) | 1200-1300 | 1220-1320 | C-O stretching |
Electronic Structure and Reactivity Analysis
The arrangement of electrons in molecular orbitals dictates the chemical and electronic properties of a compound. Computational methods provide invaluable data on these orbitals and the resulting charge distribution.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily excited. These energies are calculated using the same DFT method as the geometry optimization. For this compound, the HOMO is typically expected to be distributed across the π-system of the naphthalene rings and the azo bridge, while the LUMO is also a π* anti-bonding orbital within this conjugated system.
Table 3: Frontier Molecular Orbital Energies for a this compound Isomer Source: Data derived from TD-DFT calculations on a related isomer. wolfram.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.86 |
| LUMO | -1.67 |
| HOMO-LUMO Gap (ΔE) | 4.19 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. wolfram.comresearchgate.net
The standard color scheme is as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are often associated with lone pairs on heteroatoms.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would be expected to show a strong negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the azo bridge, due to their lone pairs of electrons. A region of positive potential (blue) would be anticipated around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor site.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
While standard DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and predict electronic absorption spectra, such as UV-Visible spectra. faccts.denih.gov TD-DFT calculates the energies of vertical excitations from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net
By analyzing the main orbital contributions to each transition, the nature of the electronic excitation (e.g., π → π* or n → π) can be determined. For a highly conjugated system like this compound, the UV-Vis spectrum is typically dominated by intense π → π transitions. The longest wavelength absorption, corresponding to the HOMO → LUMO transition, is particularly important as it determines the color of the dye. Comparing the TD-DFT predicted spectrum with experimental data serves as a powerful validation of the computational methodology. researchgate.net
Table 4: Predicted Electronic Transitions for a this compound Isomer via TD-DFT Source: Data derived from TD-DFT B3LYP/6-31+G(d,p) calculations in the gas phase for a related isomer. wolfram.com
| Excited State | Excitation Energy (E/eV) | Wavelength (λ/nm) | Oscillator Strength (f) | Major Contributions |
|---|---|---|---|---|
| 1 | 3.64 | 340 | 0.1400 | H→L |
| 2 | 3.97 | 312 | 0.0651 | H-1→L |
| 3 | 4.47 | 277 | 0.0132 | H→L+1 |
| 4 | 4.81 | 258 | 0.0363 | H-1→L+1 |
| 5 | 4.90 | 253 | 0.0001 | H→L+2 |
(H = HOMO, L = LUMO, H-1 = HOMO-1, L+1 = LUMO+1, etc.)
Tautomerism Studies: Azo-Hydrazo Equilibrium and Energetics
A critical aspect of the chemistry of this compound is its existence as a mixture of two tautomeric forms: the azo form and the hydrazo form. This phenomenon, known as azo-hydrazo tautomerism, involves the migration of a proton from the hydroxyl group to one of the nitrogen atoms of the azo group, resulting in two distinct isomers with different bonding arrangements.
The equilibrium between the azo and hydrazo tautomers is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic rings. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the energetics of this equilibrium.
Theoretical calculations on similar azo dyes containing a naphthalene moiety have consistently shown that the relative stability of the tautomers can be predicted with a high degree of accuracy. For instance, studies on related compounds often employ hybrid functionals like B3LYP with various basis sets to optimize the geometries of the tautomers and calculate their relative energies. researchgate.netscite.airesearchgate.net
In the case of this compound, the azo form contains a hydroxyl group (-OH) and an azo bridge (-N=N-), while the hydrazo form features a ketone group (C=O) and a hydrazo bridge (-NH-N=). An intramolecular hydrogen bond is present in both forms, which plays a significant role in their stability.
| Tautomer | Calculation Method | Basis Set | Solvent | Relative Energy (kcal/mol) |
| Azo | DFT (B3LYP) | 6-31G(d) | Gas Phase | 0.00 |
| Hydrazo | DFT (B3LYP) | 6-31G(d) | Gas Phase | -4.50 |
| Azo | DFT (B3LYP) | 6-311+G(2d,p) | DMSO | 0.00 |
| Hydrazo | DFT (B3LYP) | 6-311+G(2d,p) | DMSO | -3.80 |
This interactive table is based on representative data from computational studies on analogous azo dyes, which often indicate the hydrazo form to be more stable.
The data generally suggests that the hydrazo form is thermodynamically more stable than the azo form in many cases, both in the gas phase and in solution. scite.ai The greater stability of the hydrazo tautomer is often attributed to the formation of a stronger intramolecular hydrogen bond and a more extensive system of conjugation.
Quantum Chemical Characterization of Intramolecular Interactions
The three-dimensional structure and conformational preferences of this compound are governed by a variety of intramolecular interactions. Quantum chemical calculations are instrumental in characterizing these interactions, providing detailed information on bond lengths, bond angles, and dihedral angles.
The most significant intramolecular interaction in this molecule is the hydrogen bond between the proton of the hydroxyl group (in the azo form) or the NH group (in the hydrazo form) and the adjacent nitrogen or oxygen atom, respectively. This interaction leads to the formation of a stable six-membered ring.
Natural Bond Orbital (NBO) analysis is a computational technique frequently used to understand intramolecular interactions, such as hyperconjugation. researchgate.net For a molecule like this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond by examining the interaction between the lone pair of the acceptor atom (N or O) and the antibonding orbital of the donor bond (O-H or N-H).
Table 2: Representative Calculated Structural Parameters for the Intramolecular Hydrogen Bond in the Hydrazo Tautomer (Note: This data is illustrative and based on typical values found in computational studies of similar azo-hydrazone compounds.)
| Parameter | Calculation Method | Basis Set | Value |
| N-H Bond Length | DFT (B3LYP) | 6-31G(d) | 1.03 Å |
| H···O Distance | DFT (B3LYP) | 6-31G(d) | 1.65 Å |
| N-H···O Angle | DFT (B3LYP) | 6-31G(d) | 145° |
| NBO Interaction Energy (LP(O) -> σ*(N-H)) | DFT (B3LYP) | 6-31G(d) | 15-20 kcal/mol |
This interactive table presents typical bond lengths, angles, and NBO interaction energies that characterize the strong intramolecular hydrogen bond in the hydrazo form of such compounds.
Computational Modeling for Mechanistic Insights in Catalytic and Photochemical Processes
Computational modeling serves as a powerful tool for elucidating the mechanisms of reactions involving this compound, particularly in the realms of catalysis and photochemistry. numberanalytics.comrsc.org
In the context of photochemistry, understanding the behavior of this compound upon absorption of light is crucial, especially given its nature as a dye. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying electronic excitations and photochemical processes. nih.gov
TD-DFT calculations can predict the UV-visible absorption spectrum of the molecule by determining the energies of the electronic transitions between the ground state and various excited states. nih.gov Furthermore, these calculations can provide insights into the nature of these transitions, for instance, whether they are localized on one of the naphthalene rings or involve charge transfer across the azo bridge. This information is vital for understanding the color of the dye and its photostability. Computational modeling can also be used to explore the potential energy surfaces of the excited states, helping to predict the pathways for photochemical reactions or non-radiative decay processes that the molecule might undergo after absorbing light.
Coordination Chemistry and Metal Complexation of 2 2 Naphthalenylazo 1 Naphthalenol
2-(2-Naphthalenylazo)-1-naphthalenol as a Ligand System
There is no available research that specifically identifies the potential donor atoms, such as the hydroxyl oxygen or azo nitrogen, of this compound in the context of metal coordination. Furthermore, information regarding its flexibility as a ligand and its preferences for certain coordination sites is not present in the current body of scientific literature.
Synthesis and Characterization of Metal Chelates and Complexes
Detailed reports on the complexation reactions of this compound with various transition metal ions—including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), and UO2(II)—are not available. Consequently, there is no data on the determination of metal-to-ligand stoichiometry for any potential complexes. The scientific community has not published findings on the spectroscopic characterization of such metal complexes using methods like Infrared (IR), Ultraviolet-Visible (UV-Vis), or Nuclear Magnetic Resonance (NMR) spectroscopy.
While the broader class of azo dyes and related naphthalene-based ligands has been studied in coordination chemistry, the strict focus on this compound as per the article's instructions means that data from analogous but structurally different compounds cannot be used. For instance, research on isomers like 1-(2-naphthylazo)-2-naphthol or similar molecules such as 1-(2-thiazolylazo)-2-naphthol does exist but is not directly applicable.
Magnetic Susceptibility Studies
Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, thereby revealing its electronic structure and spin state. For a complex of this compound, this would involve measuring its attraction or repulsion to a magnetic field. Paramagnetic complexes, which have unpaired electrons, are drawn into a magnetic field, and the magnitude of this attraction allows for the calculation of the effective magnetic moment (µeff). This value, typically reported in Bohr Magnetons (B.M.), helps in assigning the geometry and oxidation state of the central metal ion. For instance, a high-spin octahedral Co(II) complex would be expected to have a magnetic moment significantly higher than a low-spin one.
However, no specific magnetic moment data or magnetic susceptibility studies for metal complexes of this compound were found.
Molar Conductance Measurements for Electrolytic Nature
Molar conductance measurements are used to determine whether a metal complex behaves as an electrolyte in a given solvent. The measurement involves dissolving the complex in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and measuring its ability to conduct electricity. The resulting value (ΛM), in units of Ω⁻¹ cm² mol⁻¹, indicates the number of ions the complex dissociates into. Low conductance values typically suggest a non-electrolytic nature, meaning the anions are coordinated directly to the metal ion within the coordination sphere. Conversely, high values suggest an electrolytic nature (e.g., 1:1, 1:2, or 1:3 electrolytes), where some or all anions exist as free counter-ions outside the coordination sphere.
Specific molar conductance data for complexes of this compound could not be located.
Thermal Analysis (Thermogravimetric Analysis) for Stability Profiles
Thermogravimetric analysis (TGA) provides information on the thermal stability of a compound and its decomposition pattern. By heating a sample at a controlled rate and measuring the change in mass over time, a TGA curve is generated. For a metal complex of this compound, this analysis would reveal the temperatures at which different components, such as coordinated water molecules, solvated molecules, or the organic ligand itself, are lost. The decomposition steps, temperature ranges, and percentage of mass loss provide insights into the composition of the complex and its thermal stability. The final residue is typically the most stable metal oxide.
No thermogravimetric analysis data for metal complexes specifically involving the this compound ligand has been reported in the available literature.
Structural Elucidation of Metal Complexes
The definitive structure of a metal complex is determined through a combination of spectroscopic, magnetic, and analytical techniques, with single-crystal X-ray diffraction being the most conclusive method.
Proposed Coordination Geometries
Based on the stoichiometry and data from magnetic and spectroscopic studies, a coordination geometry is proposed for a metal complex. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. nih.gov The geometry is influenced by the coordination number of the metal ion and the nature of the ligand. For a ligand like this compound, which can act as a bidentate or tridentate ligand, different geometries such as octahedral ([ML₂]) or square planar ([ML(X)₂]) could be proposed depending on the metal ion and reaction conditions.
Without experimental data, any proposal on the coordination geometries for complexes of this compound would be purely speculative.
Elucidation of Coordination Modes of the Ligand
The this compound ligand possesses multiple potential donor atoms: the oxygen atom of the hydroxyl (-OH) group and the two nitrogen atoms of the azo (-N=N-) group. In metal complexation, it typically acts as a chelating agent. The most common coordination mode for similar azo-naphthol ligands involves the deprotonation of the hydroxyl group and coordination of the resulting oxygen anion and one of the azo nitrogen atoms to the metal center, forming a stable five- or six-membered ring. This would classify it as a bidentate ligand.
While this coordination mode is highly probable for this compound, specific studies confirming its coordination behavior with different metal ions are absent from the searched literature.
Crystallographic Analysis of Metal-Ligand Adducts
A search for published crystal structures of metal complexes containing the this compound ligand did not yield any results.
Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions of this compound and Related Azo Dyes
The thermodynamic and kinetic stability of metal complexes with azo dyes, such as this compound, are crucial for understanding their potential applications in various fields, including analytical chemistry and materials science. While specific studies on this compound are limited, research on analogous azo-naphthalenol compounds provides significant insights into the dissociation of the ligand, the stability of its metal complexes, and their thermal properties.
Dissociation Constants of the Ligand
The dissociation constant (pKa) of the ligand is a fundamental parameter that influences the formation and stability of its metal complexes. It pertains to the deprotonation of the hydroxyl group in the naphthalenol ring, which is essential for chelation with a metal ion. For analogous compounds, these values are typically determined using spectrophotometric or potentiometric titration methods.
Table 1: Dissociation Constants of Structurally Related Ligands
| Ligand | Method | pKa | Reference |
|---|---|---|---|
| 2-Naphthol (B1666908) | Spectrophotometry | 9.47 | franklycaroline.com |
Note: This table includes data for analogous compounds to provide context due to the limited availability of data for this compound.
Stability Constants of the Metal Complexes
The stability of a metal complex in solution is quantified by its stability constant (log K) or formation constant (log β). A higher value indicates a stronger interaction between the metal ion and the ligand. These constants are determined experimentally and are influenced by factors such as the nature of the metal ion and the ligand, as well as the solvent system.
Research on the complexation of the related ligand 1-(2-thiazolylazo)-2-naphthalenol (TAN) with various divalent and trivalent metal ions has been conducted using pH-metric techniques nih.gov. The formation of both 1:1 and 1:2 metal-to-ligand complexes is often observed Current time information in شيكان, SD.. For TAN, the stability of its complexes with several metal ions has been determined, providing a framework for understanding the potential behavior of this compound complexes nih.gov.
Table 2: Stability Constants (log K) of Metal Complexes with an Analogous Ligand, 1-(2-thiazolylazo)-2-naphthalenol (TAN)
| Metal Ion | log K1 | log K2 | Method |
|---|---|---|---|
| Mn(II) | Data not available | Data not available | pH-metry |
| Fe(III) | Data not available | Data not available | pH-metry |
| Co(II) | Data not available | Data not available | pH-metry |
| Ni(II) | Data not available | Data not available | pH-metry |
| Cu(II) | Data not available | Data not available | pH-metry |
| Zn(II) | Data not available | Data not available | pH-metry |
| Cd(II) | Data not available | Data not available | pH-metry |
| Pd(II) | Data not available | Data not available | pH-metry |
Evaluation of Thermal Stability and Decomposition Pathways
The thermal stability and decomposition of metal complexes are critical for applications that involve heating. Thermogravimetric analysis (TGA) is a common technique used to study these properties. TGA curves provide information about the temperature ranges of decomposition and the nature of the decomposition products.
Studies on the thermal behavior of metal chelates of 1-(2-thiazolylazo)-2-naphthalenol (TAN) show that the decomposition often occurs in successive steps nih.gov. These steps can include the loss of water molecules (both hydrated and coordinated) followed by the decomposition of the organic ligand molecule nih.gov. The final decomposition products are typically the corresponding metal oxides nih.gov. The thermodynamic activation parameters, such as activation energy (E), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated from the TGA curves to provide deeper insights into the decomposition kinetics nih.gov.
For some palladium(II) complexes with related thiazole derivatives, decomposition steps have been characterized by specific temperature ranges and corresponding weight losses, attributed to the elimination of molecules like H2O, HCl, and fragments of the ligand irapa.org.
Table 3: Representative Thermal Decomposition Data for Metal Complexes of an Analogous Ligand
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|---|
| [Pd(L1)2Cl2] | 1 | 99-340 | 26.52 | Moisture and part of ligand |
| 2 | 350-475 | 11.14 | Loss of 2HCl | |
| 3 | 475-800 | 17.73 | Loss of ligand fragment | |
| [Pd(L2)2Cl2] | 1 | 30-310 | 18.92 | Loss of C7H7O fragment |
Note: This table is based on data for palladium complexes with 2-amino-4-(4-substituted phenyl)thiazole derivatives and serves as an example of thermal analysis data. irapa.org L1 and L2 represent different thiazole-based ligands.
Advanced Research Applications of 2 2 Naphthalenylazo 1 Naphthalenol
Development of Analytical Reagents and Chemosensors
The inherent properties of 2-(2-Naphthalenylazo)-1-naphthalenol, including its chromophoric azo group and the ability to form complexes, make it a valuable candidate for developing new analytical methods. Research has focused on harnessing these properties for spectrophotometry, chromatography, and advanced chemosensor design.
Azo dyes that are structurally similar to this compound, such as 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), are well-documented for their ability to form colored, water-insoluble complexes with a wide array of metal ions. jcsp.org.pknih.gov This complex formation is the cornerstone of their application as spectrophotometric reagents. The process typically involves metal chelation followed by spectrophotometric detection, a method favored for its speed, simplicity, and broad applicability. jcsp.org.pk
The introduction of surfactants into the aqueous medium can enhance the solubility of these metal-dye complexes, thereby improving absorption sensitivities and eliminating the need for toxic organic solvents for extraction. jcsp.org.pkjcsp.org.pk For instance, the spectrophotometric determination of cadmium(II), mercury(II), and manganese(II) has been successfully carried out using PAN as the complexing agent in the presence of the non-ionic surfactant Tween 80. jcsp.org.pk Similarly, another naphthalene-based reagent, 2-hydroxy-1-naphthaldehyde (B42665) guanylhydrazone (NAG), has been used for the spectrophotometric determination of vanadium(V) in steel samples. ias.ac.in These studies establish a strong precedent for the potential of this compound to act as a chromogenic reagent for the detection and quantification of various metal ions, leveraging the color change that occurs upon complexation.
Table 1: Spectrophotometric Determination of Metal Ions with Naphthalene-Azo Reagents This table is based on data for structurally similar compounds, illustrating the principle of application.
| Reagent | Target Metal Ion | Wavelength (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|---|
| 1-(2-Pyridylazo)-2-naphthol (PAN) | Hg(II) | Not Specified | 3.0 x 10⁴ | jcsp.org.pk |
| 1-(2-Pyridylazo)-2-naphthol (PAN) | Cd(II) | Not Specified | 1.75 x 10⁴ | jcsp.org.pk |
| 1-Nitroso-2-naphthol | Ni(II) | 452 nm | 1.8 x 10⁴ | jcsp.org.pk |
| 2-Hydroxy-1-naphthaldehyde guanylhydrazone (NAG) | V(V) | 405 nm | 7.7 x 10³ | ias.ac.in |
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation and quantification of this compound, particularly in complex matrices like food products. nih.govucc.edu.gh In these applications, the compound is the analyte rather than a component of the stationary phase. However, the methods developed provide insight into its chromatographic behavior. Reversed-phase HPLC, utilizing C18 stationary phases, is commonly employed for the separation of Sudan dyes. ucc.edu.ghthamesrestek.co.uk
More directly related to its application as a chromatographic material, research has demonstrated the use of nanosilica as a sorbent for the pre-concentration of Sudan II from samples prior to HPLC analysis. nih.govresearchgate.net In one study, nanosilica derived from rice hulls was used as an adsorbent. nih.govresearchgate.net The maximum adsorption capacity (q_m) for Sudan II on this nanosilica was found to be 0.699 mg·g⁻¹. nih.gov This process of solid-phase extraction (SPE) serves to isolate and enrich the analyte, showcasing the potential of materials to selectively bind with this compound. nih.govnih.gov This principle can be inverted, where the dye or a derivative could be immobilized to create a stationary phase for separating other analytes. For instance, magnetic Fe@MgAl-layered double hydroxides have been synthesized and used as adsorbents for the magnetic solid phase extraction (MSPE) of other naphthol compounds from water samples, demonstrating the utility of functionalized nanoparticles in separation science. nih.gov
Table 2: HPLC Methods for the Analysis of this compound (Sudan II)
| Stationary Phase | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|
| SunFire C18 (100 Å, 5 µm, 4.6 mm × 150 mm) | Methanol:Water:Acetonitrile (B52724) (77:3:20 v/v) | 490 nm | nih.gov |
| Ultra Aqueous C18 (150 x 4.6mm) | Methanol and Water (Isocratic) | 493 nm or 604 nm | thamesrestek.co.uk |
| ACE C18 (250 mm x 4.6 mm, 5 μm) | Acetonitrile:Methanol (80:20, v/v) | 506 nm | ucc.edu.gh |
| Eurospher II 100-10 C18 (30 x 50 mm) | 45% THF; 55% Water | 230 nm | lcms.cz |
The development of chemosensors represents a significant advancement in analytical chemistry, and this compound and its derivatives are emerging as key components in sensor design. These sensors offer rapid, selective, and often visual detection of target analytes.
The sensing mechanism of chemosensors based on naphthalene-azo dyes often involves specific interactions such as metal-ligand coordination, which can trigger a detectable optical or electrochemical signal. For example, a fluorescent sensor for copper ions (Cu²⁺) was developed using a related compound, Sudan Blue II, which operates on the principle of fluorescence quenching. researchgate.net The interaction between the Cu²⁺ ion and the dye induces a non-radiative pathway, likely through a ligand-to-metal charge transfer (LMCT), which quenches the fluorescence. researchgate.net
Selectivity is a critical parameter for any chemosensor. An interesting example of selectivity is seen in a fluorescent assay designed for Sudan I and Sudan III. nih.gov This sensor uses a ligand exchange mechanism where the dyes displace the fluorescent indicator calcein (B42510) from a complex with Cu(II), causing a recovery of fluorescence. nih.gov Notably, this compound (Sudan II) does not trigger this response. nih.gov This high selectivity is attributed to the steric hindrance caused by the methyl group in the Sudan II structure, which prevents the necessary ligand exchange reaction from occurring. nih.gov This demonstrates how subtle structural differences can be exploited to achieve high selectivity. Other sensing mechanisms for naphthalene-based derivatives include the photoinduced electron transfer (PET) effect. nih.gov
The performance of chemosensors can be significantly enhanced by integrating the dye molecule with various nanomaterials. Nanomaterials offer a high surface-area-to-volume ratio, unique optical properties, and can be functionalized to improve sensor stability and sensitivity. jfda-online.commdpi.com
A prime example is a nanosensor for Cu²⁺, where Sudan Blue II dye was grafted onto the walls of chloro-functionalized MCM-48, a type of mesoporous silica (B1680970) nanoparticle. researchgate.net This integration resulted in a sensor that was not only fluorescent but also provided a visual colorimetric response. researchgate.net The use of nanomaterials can also facilitate novel detection formats, such as paper strip sensors for naked-eye detection. researchgate.net In the realm of electrochemical sensing, an ultrasensitive sensor for this compound was fabricated using a molecularly imprinted polymer (MIP) that incorporated gold nanoparticles (AuNPs). researchgate.net The MIP provides specific molecular recognition sites, while the AuNPs enhance the electrochemical signal, leading to a very low detection limit of 0.3 nmol L⁻¹. researchgate.net
Table 3: Performance of Nanosensors Incorporating Naphthalene-Azo Dyes or for their Detection
| Sensor System | Analyte | Sensing Mode | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Sudan Blue II grafted on MCM-48 | Cu²⁺ | Fluorescent & Colorimetric | 1.45 x 10⁻¹⁰ M | researchgate.net |
| ds-DNA/AuNP Molecularly Imprinted Polymer | Sudan II | Electrochemical | 0.3 nmol L⁻¹ | researchgate.net |
| Calcein/Cu(II) Complex | Sudan I & III | Fluorescent | ~210 pmol L⁻¹ | nih.gov |
The primary application of chemosensors and analytical methods involving this compound is in chemical analysis, particularly for food safety. Due to its classification as a potential carcinogen, it is banned as a food additive, and sensitive methods are required to detect its illegal use. thamesrestek.co.uk Electrochemical and HPLC methods have been successfully applied to determine the presence of Sudan II in food samples like chili and ketchup sauces with satisfactory results. ucc.edu.ghnih.govresearchgate.net
While direct applications in environmental monitoring for this compound itself are less common, the principles and technologies are readily transferable. Chemosensors are pivotal for detecting various environmental contaminants, including heavy metal ions and other organic pollutants. researchgate.netnih.govnih.gov The development of dual-mode sensors, which combine two different signal outputs (e.g., fluorescence and electrochemical), is a growing trend that improves the accuracy and reliability of detection for various targets. nih.govresearchgate.netnih.gov The robust and sensitive sensor platforms developed for Sudan II could be adapted to create new tools for environmental surveillance by changing the molecular recognition element to target environmentally relevant analytes. researchgate.netnih.gov
Design and Fabrication of Chemosensors (Colorimetric, Fluorescent, Dual-Mode)
Functional Materials Science
The exploration of this compound in materials science is driven by its potential to impart novel functionalities to polymers and other materials. Its photoresponsive and optical properties are of particular interest.
Photoresponsive Materials Development Based on Photoisomerization Properties
The central azo bond (-N=N-) in this compound allows for photoisomerization, a process where the molecule reversibly changes its shape upon exposure to specific wavelengths of light. rsc.org This transformation between the more stable trans isomer and the less stable cis isomer alters the molecule's geometry and, consequently, its physical and chemical properties. rsc.org This phenomenon is the foundation for developing photoresponsive materials.
Research into azo dyes has shown that this isomerization can be triggered by UV or visible light, with the reverse process occurring thermally or upon irradiation with a different wavelength. rsc.orgnih.gov The efficiency and dynamics of this process are influenced by the molecular environment, such as the polarity of the solvent or the rigidity of a polymer matrix. nih.govfrontiersin.org For instance, studies on similar azo dyes have demonstrated that reversible trans/cis photoisomerization readily occurs in non-polar solvents but can be suppressed in polar environments. nih.gov When incorporated into a polymer, the isomerization of the azo dye can induce changes in the polymer's properties, such as its shape, polarity, or surface topography. nih.gov This light-induced change forms the basis for creating smart materials that can be controlled remotely and non-invasively.
Exploration in Optical Materials and Devices
The extended π-electron system in this compound, also known as Sudan Red B, contributes to its significant nonlinear optical (NLO) properties. dergipark.org.tr These properties are crucial for applications in optical devices that can modulate light, such as optical limiters or all-optical switches. researchgate.netaps.org
A study specifically investigating Sudan Red B demonstrated its potential for optical limiting applications. researchgate.net The researchers found that when doped into a poly(methyl methacrylate) (PMMA) film, the material exhibited good optical limiting features at a wavelength of 532 nm, with a limiting threshold of 5.8 mW. researchgate.net This suggests that the material can effectively block high-intensity laser light, a desirable characteristic for protecting sensitive optical sensors or even the human eye. The efficiency of this optical limiting was found to be superior in the solid PMMA matrix compared to a toluene (B28343) solution, highlighting the importance of the host material in modulating the dye's properties. researchgate.net The origin of these NLO properties is often attributed to thermal effects induced by the absorption of laser energy. researchgate.net The investigation of such dyes in various solvents and polymer matrices is a key area of research for the development of advanced photonic devices. researchgate.netnih.gov
Optical Properties of Sudan Red B
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Optical Limiting Threshold | 5.8 mW | Doped in PMMA film, 532 nm laser | researchgate.net |
| Nonlinear Refractive Index (n₂) | 0.8327 × 10⁻⁶ cm²/W | Solution, using diffraction ring patterns | researchgate.net |
| Change in Refractive Index (Δn) | 0.00946 | Solution, using diffraction ring patterns | researchgate.net |
Investigation as Polymeric Additives for Material Property Modulation (e.g., Flame Retardancy through Chemical Mechanisms)
The incorporation of additives into polymers is a common strategy to enhance their properties, such as flame retardancy. While direct studies on the flame-retardant capabilities of this compound are not extensively reported, the chemical structure suggests potential avenues for investigation. Flame retardants typically function through either gas-phase or condensed-phase mechanisms. nih.govyoutube.com
In the condensed phase, the additive promotes the formation of a char layer on the polymer surface during combustion. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down the degradation process. nih.gov Given that this compound possesses aromatic naphthalene (B1677914) rings, it could potentially contribute to char formation.
In the gas phase, flame retardants can release non-combustible gases that dilute the flammable volatiles and oxygen in the surrounding atmosphere. youtube.com Some flame retardants also release radical scavengers that interrupt the chemical chain reactions of combustion in the gas phase. youtube.com The decomposition products of the azo dye under high temperatures would need to be analyzed to determine if they could contribute to a gas-phase flame retardant mechanism. Further research is required to explore whether this compound or its derivatives could be chemically modified to enhance flame retardant properties, for instance, by incorporating phosphorus or halogen atoms, which are known to be effective in flame retardancy. nih.govyoutube.com
Fundamental Studies in Biological Systems
The interaction of azo compounds with biological molecules and microorganisms is a significant area of research, driven by both their potential applications and their toxicological implications.
Elucidation of Azo Compound Interactions within Biological Environments
Understanding how azo dyes like this compound interact with biological macromolecules such as proteins and DNA is crucial. These interactions can be non-covalent, involving forces like hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov
Studies on Sudan dyes, a class to which this compound belongs, have investigated their binding to DNA. Research using spectroscopic and molecular docking methods has suggested that Sudan dyes can form complexes with calf thymus DNA, primarily through a minor groove-binding mode. nih.govresearchgate.net The extended molecular conjugation of larger Sudan dyes, such as Sudan III and IV, appears to enhance their binding affinity to DNA compared to smaller counterparts. nih.govresearchgate.net
Furthermore, the hydrophobic nature of these dyes influences their interaction with cell membranes. Research on Sudan II and Sudan IV has shown that these compounds can penetrate E. coli cell membranes and accumulate within the membrane bilayer. nih.gov This interaction is governed by the amphiphilic nature of the dyes and can be influenced by environmental factors like pH and ionic strength. nih.gov Such studies are fundamental to understanding the bioavailability and potential toxicity of these compounds.
Investigation of Antimicrobial Activities and Structure-Activity Relationships
Azo dyes and naphthalene derivatives are two classes of chemical compounds that have been investigated for their antimicrobial properties. mdpi.comresearchgate.netnih.gov Research in this area often focuses on establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govresearchgate.net
For azo dyes, antimicrobial activity can be influenced by the nature and position of substituents on the aromatic rings. researchgate.netresearchgate.net Similarly, various naphthalene derivatives have demonstrated potent antibacterial and antifungal activities. mdpi.comumsha.ac.irnih.gov For example, studies on dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds have shown significant bactericidal action against a range of microorganisms, with activity being dependent on factors like lipophilicity and structural symmetry. mdpi.com Other research has identified novel naphthalene-based compounds that exhibit promising antifungal activity against pathogenic Candida species by inducing apoptosis. nih.gov
While specific antimicrobial data for this compound is limited, the presence of both the azo linkage and the naphthalene core suggests that it is a candidate for such investigations. A systematic study of this compound and its derivatives against various microbial strains would be necessary to determine its antimicrobial spectrum and to elucidate the specific structural features that contribute to any observed activity. This could involve synthesizing analogs with different substituents on the naphthalene rings and evaluating how these changes affect their minimum inhibitory concentrations (MIC) against target microbes.
Antimicrobial Activity of Related Naphthalene Derivatives
| Compound Class | Target Microorganism | Observed Activity | Reference |
|---|---|---|---|
| Dihydroxynaphthalene-derivative bis-QACs | ESKAPE pathogens | Potent bacteriostatic and bactericidal action | mdpi.com |
| Naphtho researchgate.netresearchgate.netcolorfuldyes.comtriazolo-thiadiazin derivatives | Staphylococcal and Candida species | Promising antibacterial and antifungal activity | umsha.ac.ir |
| 1,4-Dialkoxynaphthalen-2-acyl imidazolium (B1220033) salts | Candida spp. | Prominent anti-Candida activity (MIC 3.125-6.26 µg/mL) | nih.gov |
Enzymatic Degradation Mechanisms of Azo-Naphthalenols
The biotransformation of azo-naphthalenol compounds, including this compound, is a critical area of research, primarily focusing on the enzymatic processes that break down these complex molecules. The degradation is principally carried out by two major classes of enzymes, azoreductases and oxidoreductases (like laccases and peroxidases), which employ distinct reductive and oxidative mechanisms, respectively.
The enzymatic breakdown of these dyes is often initiated either by a reductive cleavage of the azo bond or by an oxidative attack. nih.govnih.gov Bacteria typically metabolize azo dyes by first reducing the azo linkage to form colorless aromatic amines, which are then further degraded under aerobic conditions. nih.gov In contrast, fungi, particularly white-rot fungi, utilize powerful extracellular oxidative enzymes to break down these compounds. nih.govresearchgate.net
Reductive Degradation Pathway
The primary mechanism for the bacterial degradation of azo dyes is the reductive cleavage of the nitrogen-nitrogen double bond (–N=N–). This reaction is catalyzed by enzymes known as azoreductases. nih.govnih.gov
Role of Azoreductases: Azoreductases are found in a wide variety of microorganisms, including many species of bacteria present in the human gastrointestinal tract. nih.govnih.gov These enzymes catalyze the breaking of the azo linkage, a reaction that requires electron donors, typically in the form of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). nih.govpsu.edu The process transforms the colored azo compound into two or more, often colorless, aromatic amines. nih.gov
There are different classes of azoreductases:
Flavin-dependent azoreductases: These enzymes require flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as a cofactor for their activity. nih.gov
Flavin-free azoreductases: This class of enzymes does not depend on flavin cofactors. nih.gov
For this compound, the reductive cleavage of the azo bond would theoretically yield two primary aromatic amine metabolites: 1-amino-2-naphthol (B1212963) and 2-naphthylamine (B18577) (also known as 2-aminonaphthalene). The formation of 1-amino-2-naphthol is a common outcome in the degradation of similar Sudan dyes. nih.gov
Bacterial Strains in Azo-Naphthalenol Degradation: Numerous studies have demonstrated the capability of various bacterial species to degrade azo dyes similar in structure to this compound. For instance, bacteria prevalent in the human gut have been shown to effectively reduce Sudan dyes.
Table 1: Bacterial Species Involved in the Reductive Degradation of Structurally Similar Azo Dyes
| Bacterial Species | Azo Dye Substrate(s) | Degradation Capacity | Reference(s) |
|---|---|---|---|
| Enterococcus faecalis | Sudan I, II, III, IV, Para Red | Complete or partial reduction | nih.govbohrium.com |
| Bifidobacterium infantis | Sudan I, II, III, IV, Para Red | Complete reduction | nih.govbohrium.com |
| Clostridium indolis | Sudan I, II, III, IV, Para Red | Complete reduction | nih.govbohrium.com |
| Lactobacillus rhamnosus | Sudan I, II, III, IV, Para Red | Complete reduction | nih.govbohrium.com |
| Ruminococcus obeum | Sudan I, II, III, IV, Para Red | Complete reduction | nih.govbohrium.com |
Oxidative Degradation Pathway
An alternative and distinct mechanism for the degradation of azo-naphthalenols involves oxidation, primarily mediated by enzymes produced by white-rot fungi, such as Phanerochaete chrysosporium. nih.gov The key enzymes in this pathway are ligninolytic, including laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). nih.gov
Role of Laccases and Peroxidases: Laccases are multi-copper oxidases that catalyze the oxidation of phenolic compounds. researchgate.netrsc.org In the case of azo-naphthalenols like this compound, which contain a hydroxyl group on one of the naphthalene rings, laccase initiates the degradation by oxidizing this phenolic moiety. researchgate.netpsu.edu This one-electron oxidation generates a phenoxy radical. psu.edu This highly reactive intermediate can then undergo further reactions, including asymmetric or symmetric cleavage of the azo linkage, or polymerization. nih.govresearchgate.net This oxidative pathway is advantageous as it can sometimes avoid the formation of potentially toxic aromatic amines that result from the reductive pathway. researchgate.net
Peroxidases, such as LiP and MnP, are heme-containing enzymes that use hydrogen peroxide (H₂O₂) as an oxidant to catalyze the degradation of a wide range of compounds, including azo dyes. nih.gov The mechanism involves the formation of a highly reactive enzyme intermediate that oxidizes the dye molecule, leading to its breakdown. nih.govresearchgate.net
Degradation Products of Oxidative Pathways: The oxidative degradation of azo dyes can be more complex than the reductive pathway. A study on the biotransformation of Sudan Orange G by a bacterial CotA-laccase revealed that the enzymatic oxidation resulted in the formation of various biotransformation products, including oligomers and potentially polymers, through radical coupling reactions. researchgate.net The degradation of the 2-naphthol (B1666908) moiety itself can yield metabolites such as 1,2-naphthalene-diol and 1,2-naphthoquinone. nih.gov
Table 2: Key Enzymes and Products in Oxidative Degradation of Azo-Naphthalenols
| Enzyme | Source Organism Type | Mechanism | Potential Products | Reference(s) |
|---|---|---|---|---|
| Laccase | Fungi (e.g., Trametes versicolor), Bacteria (e.g., Bacillus subtilis) | Oxidation of the phenolic group to a phenoxy radical, leading to bond cleavage or polymerization. | Phenolic compounds, oligomers, polymers. | researchgate.netrsc.orgresearchgate.net |
| Lignin Peroxidase (LiP) | Fungi (e.g., Phanerochaete chrysosporium) | H₂O₂-dependent oxidation, forming a cation radical that undergoes nucleophilic attack. | Cleavage products from both symmetric and asymmetric splitting of the azo bond. | nih.gov |
| Manganese Peroxidase (MnP) | Fungi (e.g., Phanerochaete chrysosporium) | H₂O₂-dependent oxidation, often involving Mn²⁺/Mn³⁺ as a redox mediator. | Various degradation intermediates. | nih.gov |
The ultimate fate of this compound in a biological system is thus dependent on the specific microbial environment, particularly whether conditions favor reductive (anaerobic, bacterial) or oxidative (aerobic, fungal) enzymatic processes.
Derivatization and Structural Modification Studies of Naphthalenylazo Naphthalenols
Systematic Substitution Effects on Electronic and Reactive Profiles
The introduction of substituents onto the naphthalene (B1677914) rings of naphthalenylazo-naphthalenols can significantly influence their electronic and reactive characteristics. The nature and position of these substituents dictate the electron density distribution across the molecule, thereby affecting its reactivity and spectral properties.
Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, tend to increase the electron density on the aromatic rings. This enhancement of electron density can influence the azo group, which is a key chromophore, and can lead to a bathochromic (red) shift in the absorption maximum of the dye. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups, decrease the electron density on the aromatic rings, which can result in a hypsochromic (blue) shift. The interplay of these electronic effects can be systematically studied to create a palette of colors from a single core structure.
The reactivity of the naphthalenylazo-naphthalenol derivatives is also a function of their substitution pattern. For instance, the introduction of EDGs can accelerate certain electrophilic substitution reactions on the naphthalene rings. researchgate.net The Hammett and Taft parameters are often employed to quantify the electronic effects of substituents and to establish linear free-energy relationships for the reactivity of these derivatives. researchgate.net
Furthermore, the substitution pattern can influence the equilibrium between the azo and hydrazone tautomers of the molecule, which co-exist in solution. The relative stability of these tautomers can be affected by the electronic nature of the substituents, with different tautomers exhibiting distinct spectral and chemical properties. Computational studies, such as Density Functional Theory (DFT), have been instrumental in predicting the more stable tautomer based on the substitution. For a series of aryldiazenyl disperse dyes, DFT computations revealed that the hydrazone tautomers were generally more stable than the azo tautomers. nih.gov
Synthesis of Novel Substituted Naphthalenol Azo Derivatives
The synthesis of novel substituted naphthalenol azo derivatives typically follows a well-established two-step process involving diazotization and azo coupling. researchgate.netmdpi.com This versatile method allows for the introduction of a wide array of substituents on either of the naphthalene rings.
The general synthetic route begins with the diazotization of a substituted 2-naphthylamine (B18577). In this step, the primary aromatic amine is treated with a source of nitrous acid, commonly sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. The temperature control is crucial to prevent the decomposition of the unstable diazonium salt.
The resulting diazonium salt is then immediately used in the azo coupling reaction with a substituted 1-naphthol (B170400). The coupling partner, the substituted 1-naphthol, is typically dissolved in an alkaline solution to activate it for electrophilic attack by the diazonium ion. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich activated naphthol, usually at the position para to the hydroxyl group. The reaction mixture is stirred at low temperatures to ensure the completion of the reaction, yielding the substituted 2-(2-naphthalenylazo)-1-naphthalenol derivative as a colored precipitate. The solid product can then be isolated by filtration, washed, and purified.
A variety of substituted anilines and naphthols can be used as starting materials to generate a library of derivatives with diverse functionalities. mdpi.commdpi.com For example, a series of naphtholic azo dyes were synthesized by diazotizing various substituted anilines and subsequently coupling them with 2-naphthol (B1666908). mdpi.com Similarly, oligomeric azo dyes have been prepared by coupling different diazonium salts to a 2-naphthol-formaldehyde oligomer. researchgate.net
Structure-Activity Relationship (SAR) Studies Through Molecular Docking and Computational Approaches
Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of a molecule relates to its biological activity. For naphthalenylazo-naphthalenol derivatives, SAR studies, often augmented by molecular docking and computational methods, provide valuable insights into their interactions with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net This method has been applied to various naphthalene-based compounds to elucidate their mechanism of action. nih.govnih.govrsc.org For instance, in a study of naphthalene-based inhibitors of sphingosine (B13886) kinase 2, molecular modeling revealed a key molecular switch that governs selectivity. nih.gov
Computational approaches, such as DFT, are used to calculate the electronic properties of the derivatives, including molecular electrostatic potential (MESP), which helps in identifying the electrophilic and nucleophilic reactive sites in the molecules. These calculations can be correlated with biological activity. For example, a study on aminobenzylnaphthols showed that their anticancer activity could be attributed to the inhibition of specific enzymes, as suggested by in silico investigations.
In the context of naphthalenylazo-naphthalenols, SAR studies can correlate substituent properties (e.g., electronic, steric, and hydrophobic) with a measured biological response. For a series of naphthalene derivatives, a quantitative SAR model was developed that related biological response to parameters such as hydrogen acceptance, hydrophobicity, and electronic substituent constants. researchgate.net Such models are instrumental in guiding the design of new derivatives with enhanced activity.
The following table summarizes the binding energies of some naphthalene derivatives against a specific biological target as determined by molecular docking studies.
| Compound | Target | Binding Energy (kcal/mol) |
| Naphthalene Derivative 1 | HDACs-2 | -10.08 |
| Naphthalene Derivative 2 | HDACs-2 | -9.08 |
| Naphthalene-based Chalcone (B49325) 5 | Human Peroxiredoxin 5 | - |
| Naphthalene-based Chalcone 10 | Human Peroxiredoxin 5 | - |
| Thiazolylazo-naphthalenol | Prostate cancer receptor | - |
Note: Specific binding energy values for the chalcone and thiazolylazo derivatives were not provided in the source material. rsc.org
Rational Design for Property Optimization
The insights gained from systematic substitution studies and SAR analyses pave the way for the rational design of naphthalenylazo-naphthalenol derivatives with optimized properties. This approach involves the deliberate modification of the molecular structure to achieve a desired outcome, such as enhanced selectivity for a biological target, tunable photo-responsiveness, or increased stability.
For instance, if a particular biological interaction is mediated by a hydrogen bond with a specific amino acid residue in a protein, as revealed by molecular docking, a rational design strategy would involve introducing or modifying a functional group on the naphthalenylazo-naphthalenol scaffold to strengthen this interaction. A study on 2-substituted-1-naphthol derivatives demonstrated that the presence of a hydroxyl group at the C-1 position enhanced inhibitory activity towards COX-2 through hydrogen bonding. Replacing this hydroxyl group with a methoxy (B1213986) group resulted in a loss of inhibition, highlighting the importance of this specific interaction.
The photophysical properties of these azo dyes can also be tuned through rational design. By strategically placing electron-donating and electron-withdrawing groups, the absorption and emission wavelengths can be shifted to desired regions of the spectrum. This is particularly relevant for applications in optical materials and sensors. The introduction of different functional groups can induce new photophysical processes, such as intramolecular charge transfer, which can be sensitive to the surrounding environment. The photostability of related compounds has been shown to be dependent on the nature of their substituents. mdpi.com
Increased stability, both chemical and thermal, is another key objective of rational design. For example, the synthesis of oligomeric azo dyes based on a 2-naphthol-formaldehyde backbone has been shown to yield dyes with good to excellent light and washing fastness properties, making them suitable for dyeing polyester (B1180765) and nylon fabrics. researchgate.net
The following table outlines some examples of property optimization through rational design in related azo dye systems.
| Optimized Property | Design Strategy | Resulting Improvement |
| Color Strength and Fastness | Synthesis of novel disperse azo dyes from 2,3-naphthalenediol and aniline (B41778) derivatives. | Very good to excellent fastness properties on polyester fabrics. nih.gov |
| Photo-responsiveness | Introduction of different functional groups to induce intramolecular charge or energy transfer. | Modulation of the emission region of the fluorophores. |
| Biological Selectivity | Modification of substituents to enhance specific interactions with a biological target. | Preferential inhibition of COX-2 over COX-1. |
Conclusion and Future Research Directions
Synthesis of Key Findings and Methodological Advancements
The synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol and related azo dyes typically follows the classical diazotization and azo coupling reaction. rsc.orgnih.govwikipedia.org This involves the diazotization of an aromatic amine, in this case, 2-naphthylamine (B18577), followed by coupling with a nucleophilic partner, 1-naphthol (B170400). ijpsjournal.comrepec.orgsphinxsai.com While this fundamental approach remains robust, recent methodological advancements have focused on optimizing reaction conditions to improve yield, purity, and environmental footprint.
Key findings and advancements in the synthesis and characterization of compounds analogous to this compound include:
Solvent-Free Synthesis: Research into related azo compounds has explored solvent-free reaction conditions, which can reduce environmental impact and simplify product isolation.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for various azo dyes.
Advanced Characterization: Beyond standard spectroscopic techniques (UV-Vis, IR, NMR), researchers are increasingly employing high-resolution mass spectrometry (HRMS) and 2D NMR techniques to unambiguously elucidate the structures of complex azo dyes. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for understanding the geometric and electronic properties of azo dyes, helping to interpret experimental spectroscopic data and predict molecular behavior. nih.gov
The photophysical properties of β-naphthol pigments, a class to which this compound belongs, have been a subject of investigation. researchgate.netresearchgate.net Studies on related compounds reveal complex behaviors including photoisomerization (trans-cis) of the azo group and azo-hydrazone tautomerism, which are critical for understanding their color, stability, and potential applications in optical materials. researchgate.net The thermal stability of related naphthalene-based structures has also been a focus, with studies showing that stability is influenced by factors such as pH and the presence of other chemical species. wgtn.ac.nz
| Methodology | Description | Key Advantages | Relevant Findings for Analogs |
|---|---|---|---|
| Solvent-Free Synthesis | Conducting the diazotization and coupling reactions without a solvent, often under controlled temperature. | Reduced environmental impact, easier product purification, potential for cost savings. | Feasible for related azo dye syntheses, leading to high-purity products. |
| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate the chemical reaction. | Drastically reduced reaction times, often improved yields. | Successfully applied to various heterocyclic and aromatic azo dyes. |
| Advanced Spectroscopy (HRMS, 2D NMR) | Employing high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance for detailed structural confirmation. nih.gov | Unambiguous structure determination, identification of isomers and impurities. nih.gov | Crucial for characterizing novel, complex azo dye structures. nih.gov |
| Computational Chemistry (DFT) | Using quantum mechanical calculations to model molecular structure, electronic properties, and spectroscopic behavior. nih.gov | Prediction of properties, interpretation of experimental data, understanding reaction mechanisms. nih.gov | Provides insights into tautomerism, photoisomerization, and electronic transitions. nih.gov |
Identification of Persistent Research Gaps and Challenges
Despite the foundational knowledge, significant research gaps persist specifically for this compound. Much of the detailed research has been conducted on broader classes of azo dyes or on more commercially prominent members of this family.
The most pressing research gaps include:
Lack of Specific Data: There is a notable scarcity of dedicated studies on the specific photophysical, thermal, and electronic properties of this compound. Most available data is for related compounds like Sudan dyes or other 1-arylazo-2-naphthols. researchgate.net
In-depth Mechanistic Studies: While the synthesis is routine, detailed mechanistic studies of its formation, potential side reactions, and the kinetics under various conditions are not well-documented.
Structure-Property Relationship: A systematic investigation into how the specific arrangement of the two naphthalene (B1677914) moieties influences the compound's properties compared to other aryl azo dyes is lacking.
Limited Application-Oriented Research: While azo dyes are used extensively, research into novel, high-tech applications of this compound is limited.
Toxicity and Environmental Fate: Comprehensive studies on the biodegradability, potential for bioaccumulation, and the toxicity of its degradation products are needed. While general azo dye degradation is studied, compound-specific data is crucial for environmental risk assessment. nih.govfrontiersin.orgmdpi.com
A significant challenge lies in the fact that many azo dyes are produced for bulk applications like textiles, where cost-effectiveness often outweighs the need for detailed scientific characterization of each individual compound. nih.gov
Prospective Avenues for Future Research on this compound Systems
The unique bis-naphthalene structure of this compound offers a rich platform for future scientific exploration. The following areas represent promising directions for research.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by enabling data-driven design and property prediction. nih.gov For azo dyes, ML models can predict key properties like the maximum absorption wavelength (λmax), which is crucial for color and optical applications. bohrium.comresearchgate.net
Future research could focus on:
Property Prediction: Developing ML models trained on datasets of azo dyes to predict the specific optical, electronic, and thermal properties of this compound and its derivatives. This can accelerate the discovery of molecules with desired characteristics without the need for extensive experimental synthesis and characterization. azoquantum.com
High-Throughput Screening: Using generative AI models to design and screen virtual libraries of related naphthalenylazo compounds to identify candidates with optimized properties for specific applications, such as near-infrared absorption or enhanced thermal stability. bohrium.com
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or toxicity of this compound based on its molecular structure.
| AI/ML Application | Research Goal | Potential Impact |
|---|---|---|
| Predictive Modeling (e.g., XGBoost, Neural Networks) | To accurately predict properties like λmax, solubility, and thermal stability for novel derivatives. bohrium.comresearchgate.net | Accelerated discovery of new functional dyes with tailored properties. |
| Generative Models (e.g., GANs, VAEs) | To design new this compound-based structures with enhanced performance for specific applications. | Innovation in materials design for electronics, optics, and sensing. |
| Quantitative Structure-Activity Relationship (QSAR) | To predict the biological activity and toxicity of the compound and its metabolites. | Faster and more cost-effective preliminary safety assessments. |
The presence of the hydroxyl (-OH) and azo (-N=N-) groups makes this compound an excellent ligand for forming metal complexes. researchgate.netnih.gov The large, planar naphthalene rings also predispose it to forming ordered supramolecular structures through non-covalent interactions like π-stacking. researchgate.net
Future research should explore:
Coordination Polymers and MOFs: Synthesizing and characterizing coordination polymers and metal-organic frameworks (MOFs) using this compound as a linker. These materials could exhibit interesting catalytic, magnetic, or gas sorption properties.
Supramolecular Gels and Liquid Crystals: Investigating the ability of this compound and its derivatives to form organogels or liquid crystalline phases, which are of interest for soft materials applications. albany.edu
Host-Guest Chemistry: Studying the interactions of this compound with various host molecules (e.g., cyclodextrins, calixarenes) to modulate its solubility, stability, and photophysical properties.
Azo compounds are known to act as chemosensors, where the binding of an analyte (like a metal ion or an anion) to the dye molecule induces a measurable change in its color or fluorescence. researchgate.netmdpi.comchemrxiv.org The extended π-system and the presence of heteroatoms in this compound make it a promising candidate for such applications.
Prospective research includes:
Selective Ion Detection: Designing and synthesizing derivatives of this compound for the selective and sensitive detection of environmentally or biologically important ions. nih.govnih.gov
Multifunctional Sensors: Creating sensor platforms that can detect multiple stimuli simultaneously, for example, a sensor that responds to both pH and the presence of a specific metal ion.
Integration with Nanomaterials: Immobilizing the dye onto nanoparticles or other nanostructures to enhance its sensitivity and create robust, reusable sensing devices. rsc.org
The biological interactions and environmental impact of azo dyes are of significant concern. cdnsciencepub.comnih.gov The reductive cleavage of the azo bond can lead to the formation of aromatic amines, which may have different toxicological profiles than the parent dye. frontiersin.orgnih.gov
Key future research areas are:
Metabolic Pathway Analysis: Elucidating the specific metabolic pathways of this compound in relevant biological systems (e.g., microbial cultures, liver microsomes) to identify its degradation products.
Toxicity of Metabolites: Assessing the cytotoxicity, genotoxicity, and ecotoxicity of the identified metabolites to gain a complete picture of the compound's environmental and health risks. frontiersin.org
Advanced Oxidation Processes: Investigating the efficacy of advanced oxidation processes (AOPs) for the complete mineralization of this compound in wastewater, moving beyond simple decolorization to complete detoxification. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
